molecular formula C19H11F17N2O2 B11093420 N'-[(2Z)-5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heptadecafluoro-4-oxo-2-dodecen-2-YL]benzohydrazide CAS No. 203200-82-2

N'-[(2Z)-5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heptadecafluoro-4-oxo-2-dodecen-2-YL]benzohydrazide

Cat. No.: B11093420
CAS No.: 203200-82-2
M. Wt: 622.3 g/mol
InChI Key: GTEXASFKPWBCFJ-FPLPWBNLSA-N
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Description

N’-[(2Z)-5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heptadecafluoro-4-oxo-2-dodecen-2-YL]benzohydrazide is a complex organic compound known for its unique chemical structure and properties. This compound belongs to the class of hydrazides and is characterized by the presence of a heptadecafluorinated dodecenyl group attached to a benzohydrazide moiety. The compound’s structure imparts significant stability and reactivity, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2Z)-5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heptadecafluoro-4-oxo-2-dodecen-2-YL]benzohydrazide typically involves the condensation reaction between a heptadecafluorinated dodecenyl ketone and benzohydrazide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is usually refluxed in an appropriate solvent, such as ethanol or methanol, to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity starting materials and stringent quality control measures ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-[(2Z)-5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heptadecafluoro-4-oxo-2-dodecen-2-YL]benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of N’-[(2Z)-5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heptadecafluoro-4-oxo-2-dodecen-2-YL]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide group can form stable complexes with metal ions, influencing various biochemical processes. Additionally, its fluorinated dodecenyl group imparts unique reactivity, allowing it to participate in diverse chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(2Z)-5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heptadecafluoro-4-oxo-2-dodecen-2-YL]benzohydrazide stands out due to its heptadecafluorinated dodecenyl group, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring high stability and reactivity .

Properties

CAS No.

203200-82-2

Molecular Formula

C19H11F17N2O2

Molecular Weight

622.3 g/mol

IUPAC Name

N'-[(Z)-5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heptadecafluoro-4-oxododec-2-en-2-yl]benzohydrazide

InChI

InChI=1S/C19H11F17N2O2/c1-8(37-38-11(40)9-5-3-2-4-6-9)7-10(39)12(20,21)13(22,23)14(24,25)15(26,27)16(28,29)17(30,31)18(32,33)19(34,35)36/h2-7,37H,1H3,(H,38,40)/b8-7-

InChI Key

GTEXASFKPWBCFJ-FPLPWBNLSA-N

Isomeric SMILES

C/C(=C/C(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)/NNC(=O)C1=CC=CC=C1

Canonical SMILES

CC(=CC(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)NNC(=O)C1=CC=CC=C1

Origin of Product

United States

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